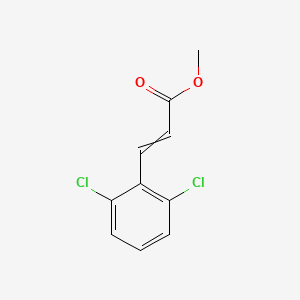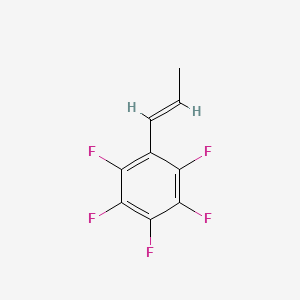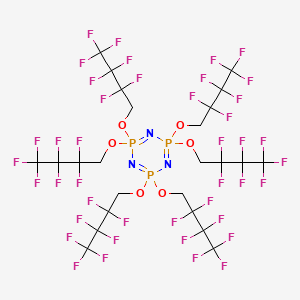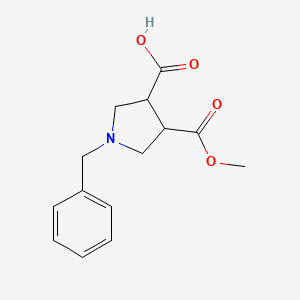![molecular formula C14H11FO B3042088 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone CAS No. 5002-42-6](/img/structure/B3042088.png)
1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone
概要
説明
1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone is an organic compound characterized by a biphenyl structure with a fluorine atom at the 3’ position and an ethanone group at the 4’ position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone .
化学反応の分析
Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the fluorine atom and the ethanone group makes the aromatic ring susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Reduction: 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanol.
Oxidation: 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)acetic acid.
科学的研究の応用
1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
類似化合物との比較
- 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone
- 1-(3’-Fluoro[1,1’-biphenyl]-3-yl)ethanone
- 1-(3’-Chloro[1,1’-biphenyl]-4-yl)ethanone
Uniqueness: 1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone is unique due to the specific positioning of the fluorine atom and the ethanone group, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
1-[4-(3-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCNPAMKBMCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)











